CypD Binding Requires (R)-Configuration
The (R)-configuration of 2-(2-(methylthio)phenyl)pyrrolidine is explicitly required for productive binding in the S1' pocket of Cyclophilin D (CypD), as demonstrated by co-crystal structures of linked-fragment inhibitors. In PDB entry 6R8L (resolution 1.64 Å) and 6R8O (resolution 1.36 Å), the (2R)-2-(2-methylsulfanyl-phenyl)-pyrrolidine moiety occupies a defined hydrophobic pocket with unambiguous electron density for the (R)-stereochemistry [1]. The parent fragment hit class exhibited millimolar SPR binding affinities (KD) to CypD, which upon fragment linking and optimization improved >1,000-fold into the submicromolar range in both FP and PPIase biochemical assays [1]. The (S)-enantiomer would be incompatible with this binding mode due to the inverted spatial orientation of the pyrrolidine ring. This provides direct structural evidence that procurement of the (R)-enantiomer specifically – not the racemate or (S)-form – is required for structure-based drug design programs targeting CypD.
| Evidence Dimension | Stereochemical requirement for target engagement (X-ray crystallography) |
|---|---|
| Target Compound Data | (R)-configuration resolved at 1.36–1.64 Å in CypD S1' pocket (PDB 6R8L, 6R8O); Fragment KD: millimolar range (SPR); Optimized linked-fragment IC50: submicromolar in FP/PPIase assays |
| Comparator Or Baseline | (S)-enantiomer: Incompatible with CypD S1' binding pocket geometry; no reported co-crystal structures |
| Quantified Difference | Absolute stereochemical requirement – (S)-enantiomer cannot adopt productive binding pose in CypD |
| Conditions | Human Cyclophilin D protein; X-ray diffraction (1.36–1.64 Å); SPR fragment screening; FP and PPIase biochemical assays |
Why This Matters
For any laboratory replicating or extending the Grädler et al. (2019) CypD inhibitor series, procurement of the (R)-enantiomer specifically is mandatory; substitution with the racemate or (S)-form would yield non-productive binding and invalidate structural SAR.
- [1] Grädler, U.; Schwarz, D.; Blaesse, M.; et al. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies. Bioorg. Med. Chem. Lett. 2019, 29 (23), 126717. DOI: 10.1016/j.bmcl.2019.126717. PDB: 6R8L (1.64 Å), 6R8O (1.36 Å). View Source
